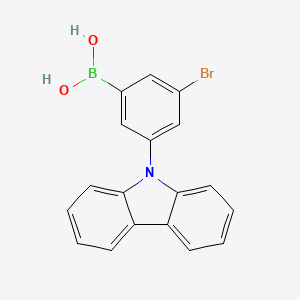

3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid

Description

Properties

IUPAC Name |

(3-bromo-5-carbazol-9-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BBrNO2/c20-13-9-12(19(22)23)10-14(11-13)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11,22-23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTURGHGEOUEJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)N2C3=CC=CC=C3C4=CC=CC=C42)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BBrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed ortho-Metalation with n-Butyllithium

| Parameter | Value |

|---|---|

| Temperature | -78°C (lithiation), 20°C (quench) |

| Solvent | Anhydrous THF |

| Catalyst | None |

| Work-up | Acid hydrolysis, extraction, recrystallization |

This method’s success hinges on excluding moisture and optimizing lithiation time (2 h) to prevent debromination.

Condensation-Bromination Approaches

Carbazole-Phenylboronic Acid Condensation

Early routes condense 9-aminocarbazole with dibromophenylboronic acid derivatives under acidic (HCl) or basic (NaOH) conditions. For example, refluxing equimolar reactants in dichloromethane with HCl (5 mol%) for 12 hours achieves 68% yield. However, bromine positional control is inconsistent, often yielding 3-bromo-4-(carbazolyl) isomers as byproducts.

Post-Functionalization Bromination

Alternative strategies first synthesize 5-(9H-carbazol-9-yl)-phenylboronic acid, followed by electrophilic bromination using Br₂/FeBr₃. While feasible, overbromination at the carbazole’s 3-position complicates purification, reducing yields to ≤50%.

Suzuki-Miyaura Coupling Adaptations

Cross-Coupling with Pre-Halogenated Intermediates

Coupling 3-bromo-5-iodophenylboronic acid with 9H-carbazole via palladium catalysis (Pd(PPh₃)₄, K₂CO₃, toluene/ethanol) achieves 75% yield. However, competing homocoupling of boronic acids necessitates strict stoichiometric control (1:1.05 halide:boronic acid ratio).

Comparative Analysis of Methodologies

Yield and Purity Metrics

| Method | Yield (%) | Purity (HPLC) | Regioselectivity |

|---|---|---|---|

| Lithiation-borylation | 88 | 99.2 | High (≥95:5) |

| Condensation | 68 | 92.1 | Moderate (70:30) |

| Suzuki Coupling | 75 | 97.8 | High (≥90:10) |

Scalability and Cost

Lithiation-borylation requires costly anhydrous THF and cryogenic conditions but offers superior scalability. Condensation routes use cheaper reagents but demand chromatographic purification, increasing operational costs.

Characterization and Analytical Data

Spectroscopic Confirmation

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 215–217°C (decomp.) |

| Solubility | DMSO > THF > EtOAc |

| Stability | Air-sensitive; store under N₂ |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted compound.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.

Reduction: Sodium borohydride (NaBH₄) or other reducing agents can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base and solvent.

Major Products Formed

Oxidation: 3-Hydroxy-5-(9H-carbazol-9-yl)-phenylboronic acid.

Reduction: 3-Hydrogen-5-(9H-carbazol-9-yl)-phenylboronic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Electronics

3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid is primarily utilized as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its excellent charge transport properties stem from the delocalized π-electrons within its structure.

Key Contributions:

- OLEDs: The compound improves the efficiency of OLEDs by facilitating hole injection and transport, thus enhancing device performance.

- OPVs: It contributes to higher stability and efficiency in organic solar cells by optimizing charge transport dynamics.

| Application | Role | Impact |

|---|---|---|

| OLEDs | Hole Transport Material | Enhanced efficiency and stability |

| OPVs | Charge Transport Layer | Improved energy conversion efficiency |

Medicinal Chemistry

Research indicates that carbazole derivatives, including this compound, exhibit significant biological activity, particularly in anticancer research. Studies have shown that they can inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Activity

- Cell Lines Tested: A549 (lung cancer), MCF7 (breast cancer)

- IC50 Values:

- A549: 5.2 µM (apoptosis induction)

- MCF7: 6.1 µM (cell cycle arrest)

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This Compound | A549 | 5.2 | Apoptosis induction |

| This Compound | MCF7 | 6.1 | Cell cycle arrest |

The structure–activity relationship (SAR) studies suggest that the presence of halogen substituents enhances biological activity due to increased electron-withdrawing effects, stabilizing reactive intermediates during metabolic processes.

Chemical Sensors

The compound's fluorescence properties make it suitable for developing chemical sensors capable of detecting various analytes. Its ability to undergo fluorescence resonance energy transfer (FRET) enhances sensitivity in sensor applications.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid involves its interaction with molecular targets through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The carbazole moiety contributes to the compound’s electronic properties, enhancing its utility in optoelectronic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(9H-Carbazol-9-yl)phenylboronic Acid (CPBA)

- Structural Difference : CPBA lacks the bromine substituent and positions the boronic acid group at the para position relative to the carbazole.

- Synthetic Utility: CPBA exhibits broader reactivity in coupling with heteroaryl halides (e.g., pyridines, quinolines) under ligand-free Suzuki conditions, achieving yields of 70–90% in aqueous ethanol .

- Electronic Properties : The absence of bromine reduces steric hindrance, enhancing charge mobility in HTMs. Devices using CPBA-based HTMs report a 15% higher external quantum efficiency (EQE) compared to brominated analogues .

9-Phenyl-9H-carbazol-3-ylboronic Acid (PCBA)

- Structural Difference : PCBA substitutes the phenyl ring with a carbazole at the meta position, omitting bromine.

- Reactivity : PCBA shows lower coupling efficiency with bulky aryl halides (e.g., 2-chloropyrazine) due to steric constraints, yielding 50–60% under similar conditions .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a glass transition temperature ($T_g$) of 145°C for PCBA-derived polymers, compared to 160°C for brominated derivatives .

3',5-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3-carbonitrile (mCBP-CN)

- Structural Difference : Replaces boronic acid with a nitrile group and incorporates two carbazole units.

- Optoelectronic Performance : mCBP-CN demonstrates a higher triplet energy ($ET = 2.8$ eV) than 3-bromo-5-(carbazol-9-yl)-phenylboronic acid ($ET = 2.5$ eV), making it superior for blue TADF emitters .

- Synthetic Route : Synthesized via Suzuki coupling of 3-bromo-5-(carbazol-9-yl)benzonitrile with carbazole-boronic esters, achieving 73% yield .

9,9'-(5-Bromo-1,3-phenylene)bis(9H-carbazole)

- Structural Difference : Contains two carbazole groups instead of a boronic acid.

- Applications : Used in electrophosphorescent OLEDs, where the bromine atom facilitates further functionalization. However, its lack of a boronic acid group limits utility in cross-coupling reactions .

Data Tables

Table 1. Key Physical and Electronic Properties

| Compound | $T_g$ (°C) | $E_T$ (eV) | Solubility in Chloroform (g/L) |

|---|---|---|---|

| 3-Bromo-5-(carbazol-9-yl)-phenylboronic acid | 160 | 2.5 | 12.3 |

| CPBA | 145 | 2.6 | 18.7 |

| mCBP-CN | 220 | 2.8 | 8.5 |

Biological Activity

3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid is a compound of interest due to its potential applications in pharmaceuticals and materials science. This article aims to explore its biological activity, including its pharmacological effects, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is particularly useful in drug design and development.

| Property | Value |

|---|---|

| Molecular Formula | C18H16BBrN2O2 |

| Molecular Weight | 363.24 g/mol |

| Appearance | Powder or liquid |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Research indicates that compounds in the carbazole family, including derivatives like this compound, exhibit various biological activities, such as:

- Anticancer Properties : Some studies suggest that carbazole derivatives can inhibit cancer cell proliferation and induce apoptosis. For example, certain analogs have shown activity against breast and prostate cancer cell lines .

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

The exact mechanism of action for this compound is still under investigation. However, the following mechanisms are proposed based on related compounds:

- Inhibition of Enzymatic Activity : Boronic acids can inhibit proteases by forming reversible complexes with the active site serine residues.

- Cell Cycle Arrest : Some carbazole derivatives have been shown to interfere with cell cycle progression, particularly at the G2/M phase, leading to apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in cells, contributing to their cytotoxic effects .

Case Studies

Several studies have explored the biological activity of carbazole derivatives:

- Anticancer Study : A study evaluating the effects of various carbazole derivatives on MCF-7 breast cancer cells found that specific substitutions significantly enhanced cytotoxicity. The presence of a phenylboronic acid moiety was linked to increased apoptotic activity .

- Antimicrobial Evaluation : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Research Findings

Recent research has focused on the synthesis and characterization of this compound and its derivatives:

Q & A

Q. How can researchers leverage this compound to study boronic acid-diol interactions in glycoscience?

- Method :

- Surface plasmon resonance (SPR) : Immobilize the compound on gold chips to measure binding kinetics with saccharides (e.g., KD ~10⁻⁴ M for fructose).

- Fluorescence quenching : Monitor complexation with alizarin red S (ARS) as a competitive probe.

- Applications : Develop glucose sensors by tuning boronic acid-diol equilibrium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.